Uridine-13C9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

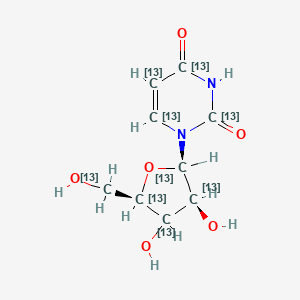

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12N2O6 |

|---|---|

Molecular Weight |

253.14 g/mol |

IUPAC Name |

1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl](2,4,5,6-13C4)pyrimidine-2,4-dione |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6?,7+,8-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |

InChI Key |

DRTQHJPVMGBUCF-CREAXWAASA-N |

Isomeric SMILES |

[13CH]1=[13CH]N([13C](=O)N[13C]1=O)[13C@H]2[13C@H]([13CH]([13C@H](O2)[13CH2]O)O)O |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Uridine-¹³C₉: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of Uridine-¹³C₉, a stable isotope-labeled analog of uridine. This document details its chemical properties, synthesis, and applications, with a focus on its utility in advanced research methodologies.

Uridine-¹³C₉ is a non-radioactive, isotopically labeled form of the pyrimidine nucleoside, uridine. In this molecule, all nine carbon atoms have been replaced with the heavy isotope carbon-13 (¹³C). This comprehensive labeling provides a distinct mass shift, making it an invaluable tool for a range of analytical and research applications, particularly in the fields of metabolic studies and structural biology.

Chemical and Physical Properties

Uridine-¹³C₉ serves as a tracer for monitoring the metabolic fate of uridine in various biological systems.[1] Its physical and chemical properties are summarized in the table below. It is often also labeled with ¹⁵N on the uracil ring to create Uridine-¹³C₉,¹⁵N₂ for dual-labeling studies.

| Property | Value | Source |

| Chemical Formula | ¹³C₉H₁₂N₂O₆ | [2] |

| Molecular Weight | 253.14 g/mol (for ¹³C₉) | [2] |

| Isotopic Purity | ≥98% for ¹³C | [2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in water and DMSO | [3] |

| Storage | -20°C, protected from light |

Note: The molecular weight and formula can vary depending on whether the compound is in its free form, a salt, or hydrated.

Synthesis and Production

The synthesis of Uridine-¹³C₉ is a complex process that can be achieved through both chemical and enzymatic methods.

Chemoenzymatic Synthesis of Labeled Uridine Triphosphate (UTP)

A common method for producing isotopically labeled nucleotides like UTP involves a chemoenzymatic approach. This method offers high yields and allows for precise control over the labeling pattern.

Experimental Protocol:

-

Enzymatic Conversion of Labeled Glucose: The synthesis begins with [¹³C₆]-glucose, which is enzymatically converted to 5-phosphoribosyl-1-pyrophosphate (PRPP). This multi-step process involves a cascade of eleven enzymes that mimic the natural pentose phosphate pathway.

-

Synthesis of Labeled Uracil: In parallel, the uracil base is synthesized with ¹⁵N labels.

-

Enzymatic Coupling: The labeled uracil and the ¹³C-labeled PRPP are then coupled by the enzyme uracil phosphoribosyltransferase to form Uridine Monophosphate (UMP).

-

Phosphorylation Cascade: The newly synthesized UMP undergoes sequential phosphorylation steps, catalyzed by specific kinases, to yield Uridine Diphosphate (UDP) and finally Uridine Triphosphate (UTP). ATP required for these phosphorylation reactions is regenerated using a creatine phosphate system.

This method has been reported to achieve an overall yield exceeding 60%.

Applications in Research and Drug Development

The primary application of Uridine-¹³C₉ lies in its use as a tracer in metabolic studies and for structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Metabolic Flux Analysis

By introducing Uridine-¹³C₉ into cell cultures or in vivo models, researchers can trace the incorporation of the labeled carbon atoms into newly synthesized RNA and other downstream metabolites. This allows for the precise quantification of pyrimidine nucleotide metabolism and can provide insights into both carbon and nitrogen flow within the cell.

Biomolecular NMR Spectroscopy

Uniformly ¹³C-labeled nucleotides are critical for advanced NMR studies of RNA structure and dynamics. The presence of ¹³C nuclei allows for the use of powerful triple-resonance NMR experiments that correlate proton, carbon, and nitrogen frequencies. This spreads out crowded spectra into higher dimensions, enabling the unambiguous assignment of atomic resonances. This is particularly valuable for studying RNA conformational dynamics and intermolecular interactions with proteins or small molecules.

Visualizing Workflows and Pathways

Uridine Metabolism and Incorporation of ¹³C Label

The following diagram illustrates the metabolic pathway of uridine and highlights the incorporation of the ¹³C label from Uridine-¹³C₉ into RNA.

Experimental Workflow for a ¹³C-Labeling Study

The diagram below outlines a typical experimental workflow for a metabolic labeling study using Uridine-¹³C₉, from cell culture to analysis.

References

Decoding the Signature of Purity: An In-depth Guide to a Uridine-¹³C₉ Certificate of Analysis

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a stable isotope-labeled compound like Uridine-¹³C₉ is more than a mere formality; it is the foundational document guaranteeing the identity, purity, and isotopic enrichment of a critical reagent. Understanding the nuances of a CoA is paramount for ensuring the accuracy and reproducibility of experimental results, from metabolic flux analysis to quantitative mass spectrometry.

This technical guide provides a detailed walkthrough of a representative Certificate of Analysis for Uridine-¹³C₉. It is designed to equip researchers with the knowledge to interpret the quantitative data, understand the experimental methodologies behind the results, and appreciate the logical flow of quality control that underpins the certification of this essential chemical standard.

The Anatomy of a Certificate of Analysis

A Certificate of Analysis is a formal document issued by a quality control department that certifies a product meets its predetermined specifications. For a high-purity, isotopically labeled compound such as Uridine-¹³C₉, the CoA is typically structured to provide comprehensive information about the material's identity, chemical purity, and isotopic labeling.

Below is a synthesized, representative Certificate of Analysis for Uridine-¹³C₉, which will serve as the basis for this guide.

Certificate of Analysis: Uridine-¹³C₉

| Product Information | |

| Product Name: | Uridine-¹³C₉ |

| Catalog Number: | CAT-12345 |

| Lot Number: | L20251127 |

| Molecular Formula: | ¹³C₉H₁₂N₂O₆ |

| Molecular Weight: | 253.14 g/mol |

| CAS Number: | [Labeled CAS Number] |

| Storage: | -20°C, protect from light |

| Physical Properties | |

| Appearance: | White to off-white solid |

| Solubility: | Soluble in water and DMSO |

Quantitative Data Summary

The core of the CoA lies in its quantitative data, which attests to the quality of the material. These results are typically derived from a suite of analytical techniques.

Table 1: Purity and Isotopic Enrichment

| Test | Specification | Result | Method |

| Chemical Purity (HPLC) | ≥ 98.0% | 99.5% | High-Performance Liquid Chromatography (HPLC) |

| Isotopic Enrichment (¹³C) | ≥ 99 atom % | 99.2 atom % | Mass Spectrometry (MS) |

| Identity (¹H NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance (NMR) |

| Identity (Mass) | Conforms to mass | Conforms | Mass Spectrometry (MS) |

Table 2: Impurity Profile

| Impurity | Result | Method |

| Residual Solvents | < 0.1% | Gas Chromatography (GC) |

| Water Content | 0.5% | Karl Fischer Titration |

| Unlabeled Uridine | < 0.5% | Mass Spectrometry (MS) |

Experimental Protocols

A robust CoA is backed by validated analytical methods. The following sections detail the methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

The chemical purity of Uridine-¹³C₉ is determined by HPLC with UV detection. This technique separates the main compound from any structurally similar impurities.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: An isocratic or gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol.[1]

-

Flow Rate: Typically 1.0 mL/min.[1]

-

Detection: UV absorbance at 254 nm or 275 nm.

-

Procedure: A solution of Uridine-¹³C₉ is prepared in the mobile phase and injected into the HPLC system. The area of the main peak corresponding to Uridine-¹³C₉ is compared to the total area of all peaks in the chromatogram to calculate the purity as a percentage.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity

Mass spectrometry is a critical tool for confirming the molecular weight and determining the isotopic enrichment of Uridine-¹³C₉.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Ionization Source: Electrospray ionization (ESI) is commonly used.

-

Procedure for Identity: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. This is compared to the theoretical mass of Uridine-¹³C₉ to confirm its identity.

-

Procedure for Isotopic Enrichment: The relative intensities of the mass isotopologues are measured. For Uridine-¹³C₉, the abundance of the fully labeled molecule (with nine ¹³C atoms) is compared to the abundances of molecules with fewer ¹³C atoms. The atom percent enrichment is calculated from this distribution. This technique allows for the precise quantification of the heavy isotope incorporation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity

¹H NMR spectroscopy is used to confirm the chemical structure of the Uridine-¹³C₉ molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Procedure: The sample is dissolved in the deuterated solvent, and the ¹H NMR spectrum is acquired. The chemical shifts, splitting patterns, and integrations of the proton signals are compared to a reference spectrum of uridine or known spectral data to confirm that the chemical structure is correct. The presence of ¹³C labeling will introduce characteristic splitting patterns due to ¹H-¹³C coupling, which provides further structural confirmation.

Visualizing Workflows and Logical Relationships

To better illustrate the processes involved in the quality control of Uridine-¹³C₉, the following diagrams, created using the DOT language, outline the experimental workflows and the logical relationships in the analysis.

Conclusion

The Certificate of Analysis for Uridine-¹³C₉ is a testament to the rigorous quality control measures that ensure its suitability for demanding research applications. By understanding the data presented, the experimental protocols employed, and the logical framework of the analysis, researchers can have full confidence in the material's quality. This in-depth guide serves as a resource for interpreting this vital document, ultimately contributing to the integrity and success of scientific research and development.

References

An In-depth Technical Guide to the Stability and Proper Storage of Uridine-13C9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Uridine-13C9, a critical isotopically labeled compound used in various research and drug development applications. Proper handling and storage of this valuable reagent are paramount to ensure its integrity and the reliability of experimental outcomes. This document outlines recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

Recommended Storage Conditions

The stability of this compound is highly dependent on the storage conditions. The following table summarizes the recommended storage conditions for both solid this compound and its solutions, based on information from various suppliers and stability considerations for uridine.

| Form | Storage Temperature | Light and Moisture Protection | Duration | Special Considerations |

| Solid | -20°C | Protect from light | Long-term | Ensure container is tightly sealed to prevent moisture absorption. |

| Room Temperature (15-25°C) | Protect from light and moisture | Short-term | Suitable for brief periods, but freezing is recommended for extended storage. | |

| Aqueous Solution | 4°C | Protect from light | Several days | Recommended for short-term use of prepared solutions. |

| -20°C | Protect from light | Months | Aliquot solutions to avoid repeated freeze-thaw cycles, which can lead to degradation. |

Chemical Stability and Degradation Pathways

The chemical stability of this compound is expected to be comparable to that of unlabeled uridine, as isotopic labeling does not significantly alter its chemical properties. The primary route of non-enzymatic degradation is the hydrolysis of the N-glycosidic bond, particularly in acidic conditions.

Acid-Catalyzed Hydrolysis

In an acidic environment, the N-glycosidic bond linking the uracil base to the ribose sugar is susceptible to cleavage. This reaction proceeds through the formation of a 6-hydroxy-5,6-dihydrouridine intermediate. The protonation of the uracil ring facilitates the nucleophilic attack of water, leading to the formation of this intermediate, which then undergoes bond cleavage to yield uracil and ribose.

A simplified diagram of the acid-catalyzed hydrolysis pathway is presented below:

The Metabolic Compass: A Technical Guide to Uridine-13C9 in Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Metabolic Dynamics with Uridine-13C9

In the intricate landscape of cellular metabolism, understanding the flux and fate of biomolecules is paramount to deciphering cellular health, disease progression, and the efficacy of therapeutic interventions. Stable isotope tracing has emerged as a powerful tool for this purpose, and among the arsenal of labeled compounds, this compound has proven to be an invaluable probe for interrogating pyrimidine metabolism. This fully labeled isotopologue of uridine, with nine carbon-13 atoms, allows researchers to meticulously track the journey of uridine through various metabolic pathways, providing quantitative insights into nucleotide synthesis, RNA turnover, and the intricate interplay between different metabolic networks.

This technical guide provides a comprehensive overview of the applications of this compound in metabolic research. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge, experimental protocols, and data interpretation frameworks necessary to effectively leverage this powerful tool in their studies.

Core Applications of this compound

This compound serves as a versatile tracer for a multitude of metabolic investigations, primarily centered around pyrimidine nucleotide metabolism. Its applications span from fundamental cell biology to drug discovery and development.

-

Tracing the Pyrimidine Salvage Pathway: Cells can synthesize pyrimidine nucleotides through two main routes: the de novo synthesis pathway, which builds nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleosides and nucleobases.[1][2][3] this compound is a direct substrate for the salvage pathway, allowing for the precise measurement of its contribution to the intracellular nucleotide pool. By tracking the incorporation of the 13C label into uridine monophosphate (UMP), uridine diphosphate (UDP), uridine triphosphate (UTP), and cytidine triphosphate (CTP), researchers can quantify the flux through this critical pathway.[4]

-

Quantifying RNA Synthesis and Turnover: Uridine is a fundamental building block of RNA. By introducing this compound to cells, newly synthesized RNA molecules become labeled. The rate of incorporation of the 13C label into the total RNA pool provides a direct measure of RNA synthesis rates. Conversely, by performing pulse-chase experiments, where the labeled uridine is replaced by unlabeled uridine, the rate of disappearance of the 13C label from the RNA pool can be used to determine RNA degradation or turnover rates.[5]

-

Investigating Nucleotide Pool Dynamics: The intracellular concentrations of nucleotides are tightly regulated to meet the demands of cellular processes such as DNA replication, RNA synthesis, and cellular signaling. This compound tracing allows for the dynamic measurement of the turnover of uridine nucleotide pools, providing insights into how cells maintain nucleotide homeostasis under different physiological or pathological conditions.

-

Elucidating Interconnections with Central Carbon Metabolism: The ribose moiety of uridine can be catabolized and enter central carbon metabolism, contributing to glycolysis and the pentose phosphate pathway. Tracing the 13C atoms from this compound into intermediates of these pathways can reveal the extent to which nucleoside catabolism contributes to cellular energy production and biosynthetic precursor supply.

-

Applications in Drug Discovery: Many anti-cancer and antiviral therapies target nucleotide metabolism. This compound can be employed to study the mechanism of action of such drugs, to identify mechanisms of resistance, and to discover new therapeutic targets within the pyrimidine synthesis pathways. For instance, it can be used to assess how cancer cells adapt their reliance on the salvage pathway when the de novo pathway is inhibited.

Quantitative Data from this compound Tracing Studies

| Metabolite | Mass Isotopomer | Relative Abundance (%) in WT Cells | Relative Abundance (%) in MAEA-/- Cells | Interpretation |

| UDP | M+0 (Unlabeled) | 55 | 40 | Represents the fraction of the UDP pool not derived from the provided Uridine-13C5 tracer within the experimental timeframe. |

| M+5 (from Uridine-13C5) | 45 | 60 | Indicates the fraction of the UDP pool synthesized via the pyrimidine salvage pathway using the labeled uridine. | |

| UTP | M+0 (Unlabeled) | 50 | 35 | Represents the fraction of the UTP pool not derived from the provided Uridine-13C5 tracer within the experimental timeframe. |

| M+5 (from Uridine-13C5) | 50 | 65 | Indicates the fraction of the UTP pool synthesized via the pyrimidine salvage pathway using the labeled uridine. |

Note: The data in this table is adapted from a study using Uridine-13C5, which labels the ribose moiety. This compound would result in M+9 labeled species, and the principles of interpretation remain the same.

Experimental Protocols

The following sections provide a generalized framework for conducting a this compound metabolic tracing experiment in cultured mammalian cells, followed by analysis using liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Cell Culture and this compound Labeling

Objective: To label intracellular nucleotide pools and RNA with this compound.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (sterile solution)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Culture plates or flasks

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow for 24-48 hours.

-

Preparation of Labeling Medium: Prepare complete culture medium containing the desired concentration of this compound. The optimal concentration and labeling time will vary depending on the cell type and the specific metabolic pathway being investigated. A starting point could be in the range of 10-100 µM.

-

Labeling:

-

Aspirate the existing culture medium from the cells.

-

Wash the cells once with pre-warmed PBS to remove any unlabeled uridine.

-

Add the pre-warmed this compound labeling medium to the cells.

-

-

Incubation: Incubate the cells for the desired period. For steady-state labeling of nucleotide pools, incubation times of 6-24 hours are often used. For pulse-labeling experiments to measure RNA synthesis, shorter incubation times (e.g., 15 minutes to 4 hours) may be appropriate.

-

Harvesting:

-

Place the culture plates on ice.

-

Aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS to remove any extracellular this compound.

-

Proceed immediately to metabolite extraction.

-

Protocol 2: Metabolite Extraction

Objective: To quench metabolism and extract intracellular nucleotides.

Materials:

-

80% Methanol (pre-chilled to -80°C)

-

Cell scraper (for adherent cells)

-

Microcentrifuge tubes (pre-chilled)

-

Centrifuge capable of reaching high speeds at 4°C

Procedure:

-

Quenching and Extraction:

-

After the final PBS wash, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate well).

-

For adherent cells, use a cell scraper to scrape the cells in the methanol.

-

Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.

-

-

Lysis and Precipitation: Vortex the tubes vigorously and incubate at -20°C for at least 30 minutes to facilitate cell lysis and protein precipitation.

-

Centrifugation: Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the soluble metabolites, to a new pre-chilled microcentrifuge tube.

-

Sample Storage: Store the metabolite extracts at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of this compound Labeled Nucleotides

Objective: To separate and quantify the mass isotopomers of uridine and its phosphorylated derivatives.

Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

A reversed-phase column suitable for polar analytes, such as a C18 or a specialized column for nucleotide analysis, is often used.

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer like an Orbitrap).

LC Method (Example):

-

Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 0% to 50% B over 15 minutes.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5-10 µL

MS/MS Method (Example for a Triple Quadrupole Mass Spectrometer):

-

Ionization Mode: Negative Electrospray Ionization (ESI)

-

Multiple Reaction Monitoring (MRM) Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Uridine (M+9) | 252.1 | 119.0 | 15 |

| UMP (M+9) | 331.1 | 96.0 | 20 |

| UDP (M+9) | 411.0 | 195.0 | 25 |

| UTP (M+9) | 490.9 | 195.0 | 30 |

Note: These are theoretical m/z values for the M+9 isotopologues. The exact values and optimal collision energies should be determined empirically on the specific instrument used.

Visualizing Metabolic Pathways and Workflows

Diagrams are essential for visualizing the flow of metabolites and the experimental process. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Pyrimidine Salvage Pathway

This diagram illustrates how this compound enters the pyrimidine salvage pathway and is converted into various nucleotides.

Caption: Flow of 13C label from this compound through the pyrimidine salvage pathway.

Experimental Workflow

This diagram outlines the key steps involved in a this compound metabolic tracing experiment, from cell culture to data analysis.

Caption: A typical workflow for a this compound stable isotope tracing experiment.

Conclusion

This compound is a powerful and versatile tool for the quantitative investigation of pyrimidine metabolism. By enabling the precise tracing of uridine through the salvage pathway and into RNA and other downstream metabolites, it provides invaluable insights into fundamental cellular processes and the mechanisms of disease. The methodologies outlined in this guide, from experimental design and execution to data analysis and interpretation, provide a solid foundation for researchers to incorporate this compound tracing into their studies. As analytical technologies continue to advance, the applications of this compound are poised to expand, further illuminating the intricate and dynamic world of cellular metabolism.

References

- 1. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Parallel labeling experiments for pathway elucidation and (13)C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative profiling of pseudouridylation dynamics in native RNAs with nanopore sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. 4D structural biology-quantitative dynamics in the eukaryotic RNA exosome complex - PubMed [pubmed.ncbi.nlm.nih.gov]

Uridine-¹³C₉ as a Tracer for Pyrimidine Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of Uridine-¹³C₉ as a stable isotope tracer to investigate pyrimidine metabolism. This powerful technique allows for the quantitative analysis of metabolic fluxes through both the de novo and salvage pathways of pyrimidine biosynthesis, offering critical insights into cellular physiology, disease pathogenesis, and the mechanism of action of therapeutic agents.

Introduction to Pyrimidine Metabolism and the Role of Uridine

Pyrimidine nucleotides are essential for numerous cellular processes, including the synthesis of DNA and RNA, protein and lipid glycosylation, and the formation of cell membranes.[1] Cells can synthesize pyrimidine nucleotides through two main pathways: the de novo synthesis pathway, which builds the pyrimidine ring from simple precursors like bicarbonate, aspartate, and glutamine, and the salvage pathway, which recycles pre-existing pyrimidine bases and nucleosides.[2][3]

Uridine, a pyrimidine nucleoside, holds a central position in these metabolic networks. It can be taken up from the extracellular environment and readily enters the salvage pathway to be converted into uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[4][5] Cancer cells, in particular, often exhibit altered pyrimidine metabolism to support their high rates of proliferation and can utilize uridine as a fuel source, especially under nutrient-limiting conditions. Therefore, tracing the metabolic fate of uridine provides a direct window into the activity of these critical pathways.

Pyrimidine Metabolic Pathways

Understanding the flow of uridine through the pyrimidine metabolic network is crucial for interpreting tracer experiments. The following diagrams illustrate the key pathways.

Caption: Overview of Pyrimidine Metabolism.

The above diagram illustrates the convergence of the de novo and salvage pathways on the central intermediate UMP. Uridine-¹³C₉ directly enters the salvage pathway, and the incorporation of the ¹³C label into downstream metabolites allows for the quantification of the flux through this and interconnected pathways.

Experimental Protocols

A typical Uridine-¹³C₉ tracing experiment involves cell culture, tracer administration, sample quenching and extraction, and analysis by mass spectrometry.

Cell Culture and Tracer Administration

Objective: To label cellular pyrimidine pools with Uridine-¹³C₉.

Materials:

-

Cell line of interest (e.g., cancer cell line)

-

Appropriate cell culture medium and supplements

-

Uridine-¹³C₉ (sterile solution)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Protocol:

-

Seed cells in multi-well plates or flasks at a density that will ensure they are in the exponential growth phase at the time of the experiment.

-

Allow cells to adhere and grow for 24-48 hours.

-

Prepare the labeling medium by supplementing the standard growth medium with a known concentration of Uridine-¹³C₉. The final concentration will depend on the cell type and experimental goals but typically ranges from 10 to 100 µM.

-

Remove the existing medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).

-

Add the Uridine-¹³C₉ labeling medium to the cells.

-

Incubate the cells for a specific duration. The labeling time is a critical parameter and should be optimized to achieve isotopic steady-state in the metabolites of interest. This can be determined by performing a time-course experiment (e.g., collecting samples at 0, 2, 4, 8, and 24 hours).

Sample Quenching and Metabolite Extraction

Objective: To rapidly halt metabolic activity and extract intracellular metabolites.

Materials:

-

Cold saline solution (0.9% NaCl in water)

-

Cold extraction solvent (e.g., 80% methanol in water, stored at -80°C)

-

Cell scraper

-

Centrifuge

Protocol:

-

At the end of the labeling period, rapidly aspirate the labeling medium.

-

Immediately wash the cells with ice-cold saline to remove any remaining extracellular tracer.

-

Add a specific volume of ice-cold 80% methanol to the culture vessel.

-

Scrape the cells into the methanol solution and transfer the cell suspension to a microcentrifuge tube.

-

Vortex the samples vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

-

Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

-

The metabolite extract can be stored at -80°C until analysis.

Caption: Experimental Workflow for Uridine-¹³C₉ Tracing.

LC-MS/MS Analysis

Objective: To separate and quantify the different isotopologues of pyrimidine metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS), such as a triple quadrupole or a high-resolution instrument (e.g., Q-TOF, Orbitrap).

LC Method (Example):

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the separation of polar metabolites like nucleotides.

-

Mobile Phase A: Water with a small amount of an ion-pairing agent (e.g., ammonium acetate or formic acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A gradient from high organic to high aqueous mobile phase is typically used to elute the polar compounds.

-

Flow Rate: Dependent on the column dimensions, typically 200-400 µL/min.

-

Injection Volume: 1-10 µL.

MS/MS Method:

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for nucleotides.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is commonly used on triple quadrupole instruments for targeted quantification of specific isotopologues. High-resolution mass spectrometry allows for the detection of all isotopologues simultaneously.

-

MRM Transitions: For each metabolite, specific precursor-to-product ion transitions are monitored. For ¹³C-labeled compounds, the precursor ion mass will be shifted according to the number of ¹³C atoms incorporated. For example, for UMP (unlabeled, C₉H₁₃N₂O₉P), the M+0 transition would be monitored. For UMP derived from Uridine-¹³C₉, the M+9 transition would be monitored.

Data Presentation and Analysis

The primary output of a Uridine-¹³C₉ tracing experiment is the mass isotopologue distribution (MID) for each measured metabolite. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.). This data can be corrected for the natural abundance of ¹³C and then used to calculate metabolic fluxes.

Quantitative Data Summary

The following tables provide examples of how quantitative data from Uridine-¹³C₉ tracing experiments can be presented. The values are illustrative and will vary depending on the specific cell line and experimental conditions.

Table 1: Fractional Enrichment of Pyrimidine Metabolites after Uridine-¹³C₉ Labeling

| Metabolite | Fractional Enrichment (%) |

| UMP | 85 ± 5 |

| UDP | 82 ± 6 |

| UTP | 80 ± 7 |

| CTP | 65 ± 8 |

| dUMP | 75 ± 6 |

| dTMP | 70 ± 7 |

Fractional enrichment is calculated as the sum of the abundances of all labeled isotopologues divided by the sum of the abundances of all isotopologues.

Table 2: Relative Contribution of Salvage vs. De Novo Pathway to UMP Synthesis

| Cell Line | Salvage Pathway Contribution (%) | De Novo Pathway Contribution (%) |

| Cancer Cell Line A | 70 ± 5 | 30 ± 5 |

| Non-cancerous Cell Line | 40 ± 4 | 60 ± 4 |

These values can be calculated based on the fractional enrichment of UMP from Uridine-¹³C₉ and a parallel experiment using a tracer for the de novo pathway (e.g., ¹³C-bicarbonate or ¹⁵N-glutamine).

Data Analysis and Flux Calculation

The corrected MIDs are used as input for metabolic flux analysis (MFA) software (e.g., INCA, 13CFLUX2). This software uses a metabolic network model and the experimental data to estimate the rates (fluxes) of the reactions in the network. The analysis can reveal the relative activities of different pathways and how they are altered by genetic or pharmacological perturbations.

Applications in Drug Development

Uridine-¹³C₉ tracing is a valuable tool in drug discovery and development, particularly for therapies targeting pyrimidine metabolism.

-

Target Validation: By measuring the effect of genetic knockdown or pharmacological inhibition of a specific enzyme on pyrimidine fluxes, researchers can validate its role in a disease context.

-

Mechanism of Action Studies: Tracing experiments can elucidate how a drug perturbs metabolic pathways. For example, for an inhibitor of de novo pyrimidine synthesis, one would expect to see a decrease in the unlabeled pool of pyrimidine nucleotides and an increased reliance on the salvage pathway, which can be quantified using Uridine-¹³C₉.

-

Assessing Drug Efficacy: The degree of flux inhibition can serve as a quantitative measure of a drug's potency and efficacy in a cellular or in vivo model.

-

Identifying Resistance Mechanisms: Cancer cells can develop resistance to drugs that target the de novo pathway by upregulating the salvage pathway. Uridine-¹³C₉ tracing can be used to identify and quantify this resistance mechanism, potentially leading to the development of combination therapies.

Caption: Logic flow for using Uridine-¹³C₉ in drug development.

Conclusion

Uridine-¹³C₉ is a powerful and versatile tracer for dissecting the complexities of pyrimidine metabolism. By providing a quantitative measure of metabolic fluxes, this technique offers invaluable insights for basic research, disease understanding, and the development of novel therapeutic strategies. The detailed protocols and data analysis frameworks presented in this guide provide a solid foundation for researchers to implement this technology in their own laboratories.

References

- 1. Effect of inhibitors of the de novo pyrimidine biosynthetic pathway on serum uridine levels in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. Uridine as a hub in cancer metabolism and RNA biology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Integrative Analyses of Pyrimidine Salvage Pathway-Related Genes Revealing the Associations Between UPP1 and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Nucleoside: A Technical Guide to Uridine-13C9 in RNA Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of Uridine-13C9, a stable isotope-labeled nucleoside, in the precise analysis of RNA biology. By enabling the tracking and quantification of newly synthesized RNA, this compound serves as a powerful tool for elucidating the dynamics of RNA metabolism, including synthesis, turnover, and degradation. Its application is particularly crucial in understanding disease states, such as cancer, and in the development of novel RNA-based therapeutics.

Core Concepts: Tracing the Flow of Genetic Information

Metabolic labeling with stable isotopes is a robust technique for monitoring the lifecycle of biomolecules within a living system.[1] this compound, in which all nine carbon atoms are replaced with the heavy isotope ¹³C, is introduced to cells in culture. It is then taken up and processed through the pyrimidine salvage pathway to be incorporated into newly transcribed RNA. This "heavy" labeling allows for the differentiation of newly synthesized RNA from the pre-existing RNA pool using mass spectrometry.[1] This approach provides a temporal dimension to transcriptomic studies, moving beyond static snapshots of RNA abundance to reveal the underlying kinetics of gene expression.

Data Presentation: Quantifying RNA Dynamics

The primary quantitative data obtained from this compound labeling experiments are the rates of RNA synthesis and degradation (turnover). These are determined by measuring the ratio of labeled (heavy) to unlabeled (light) nucleosides over time. The following tables present representative data from a hypothetical pulse-chase experiment in mammalian cells, illustrating how this compound can be used to determine RNA half-lives.

Disclaimer: The following quantitative data is illustrative and based on typical results obtained from stable isotope labeling experiments for RNA turnover analysis. Specific values will vary depending on the cell type, experimental conditions, and the specific RNAs being analyzed.

Table 1: Incorporation of this compound into Cellular RNA over a 24-hour Pulse Period

| Time (hours) | % Labeled Uridine (¹³C₉-Uridine / Total Uridine) |

| 0 | 0.0% |

| 2 | 15.2% |

| 4 | 28.9% |

| 8 | 45.5% |

| 12 | 58.1% |

| 24 | 75.3% |

Table 2: RNA Half-Life Determination via Pulse-Chase Experiment

After a 24-hour pulse with this compound, the media is replaced with one containing unlabeled uridine. The decay of the ¹³C₉-labeled RNA is then monitored over time.

| Gene | % Labeled RNA at Chase Time 0 | % Labeled RNA after 4h Chase | % Labeled RNA after 8h Chase | Calculated Half-Life (hours) |

| GAPDH | 75.3% | 53.0% | 37.2% | 8.5 |

| MYC | 75.3% | 18.8% | 4.7% | 1.5 |

| FOS | 75.3% | 5.9% | 0.9% | 0.8 |

| ACTB | 75.3% | 60.1% | 48.0% | 11.2 |

Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with this compound

This protocol describes the "pulse" phase of a pulse-chase experiment to label newly synthesized RNA.

-

Cell Culture: Plate mammalian cells of interest at an appropriate density in a complete growth medium and culture overnight.

-

Preparation of Labeling Medium: Prepare a fresh growth medium supplemented with this compound. The final concentration of this compound may need to be optimized but a starting concentration of 100 µM is recommended.

-

Pulse Labeling: Aspirate the old medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the this compound containing labeling medium to the cells.

-

Incubation: Incubate the cells for the desired pulse time (e.g., 2, 4, 8, 12, or 24 hours) in a standard cell culture incubator (37°C, 5% CO₂).

-

Cell Lysis and RNA Extraction: After the incubation period, aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately lyse the cells and extract total RNA using a standard protocol (e.g., TRIzol reagent or a column-based RNA extraction kit).

-

RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer and assess its integrity using gel electrophoresis or a bioanalyzer.

Protocol 2: RNA Hydrolysis and Nucleoside Analysis by LC-MS/MS

This protocol details the preparation of labeled RNA for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

RNA Digestion: To 1-5 µg of total RNA, add a nuclease mixture (e.g., nuclease P1 and phosphodiesterase I) in a suitable buffer to digest the RNA into individual nucleosides.

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Sample Preparation: After digestion, centrifuge the sample to pellet any undigested material. Transfer the supernatant containing the nucleosides to a new tube.

-

LC-MS/MS Analysis: Inject the nucleoside sample into a liquid chromatography system coupled to a tandem mass spectrometer.

-

Chromatography: Separate the nucleosides using a C18 reverse-phase column with an appropriate gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Mass Spectrometry: Operate the mass spectrometer in positive ion mode and use multiple reaction monitoring (MRM) to detect and quantify unlabeled uridine and ¹³C₉-Uridine. The specific mass transitions for each molecule will need to be determined based on the instrument used.

-

-

Data Analysis: Integrate the peak areas for the labeled and unlabeled uridine to determine their ratio. This ratio can then be used to calculate the percentage of newly synthesized RNA and, in a pulse-chase experiment, the RNA half-life.

Mandatory Visualizations

Caption: Metabolic pathway of this compound incorporation into RNA.

Caption: Experimental workflow for RNA turnover analysis using this compound.

Applications in Drug Development and Research

The ability to precisely measure RNA synthesis and degradation rates has significant implications for:

-

Oncology Research: Cancer cells often exhibit altered RNA metabolism. This compound can be used to identify changes in RNA turnover that contribute to tumorigenesis and to assess the on-target effects of drugs that modulate RNA stability.

-

RNA Therapeutics: For the development of mRNA vaccines and other RNA-based drugs, understanding the in vivo stability of the therapeutic RNA is critical. This compound labeling can provide essential data on the half-life and metabolic fate of these molecules.

-

Fundamental RNA Biology: This technique allows researchers to study the basic mechanisms of gene expression regulation, including the roles of RNA-binding proteins and non-coding RNAs in controlling RNA stability.

By providing a dynamic view of the transcriptome, this compound offers a powerful lens through which to investigate the intricate and vital world of RNA biology.

References

An In-depth Technical Guide to Studying De Novo Pyrimidine Biosynthesis Using Uridine-¹³C₉

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Uridine-¹³C₉ as a metabolic tracer to investigate the de novo pyrimidine biosynthesis pathway. This pathway is a critical process for cell growth and proliferation and a key target in cancer therapy. Uridine-¹³C₉, a stable isotope-labeled form of uridine, allows for the precise tracking of metabolic flux and the elucidation of pathway dynamics.

Introduction to Pyrimidine Biosynthesis

Cells synthesize pyrimidine nucleotides through two primary pathways: the de novo synthesis pathway and the salvage pathway.

-

De Novo Synthesis: This pathway builds pyrimidine rings from simple precursors such as bicarbonate, aspartate, and glutamine. It is an energy-intensive process that is highly active in proliferating cells, including cancer cells, to meet the high demand for DNA and RNA synthesis.

-

Salvage Pathway: This pathway recycles pre-existing pyrimidine bases and nucleosides from intracellular and extracellular sources. It is a less energy-demanding process and is the primary source of pyrimidines in non-proliferating cells.

The balance between these two pathways is crucial for maintaining a sufficient supply of pyrimidines while conserving cellular energy. Many cancer cells exhibit an increased reliance on the de novo pathway, making it an attractive target for therapeutic intervention.

The Role of Uridine-¹³C₉ in Metabolic Tracing

Uridine-¹³C₉ is a stable isotope-labeled tracer where all nine carbon atoms in the uridine molecule are replaced with the heavy isotope ¹³C. When introduced into cell culture or in vivo models, Uridine-¹³C₉ is taken up by cells and enters the pyrimidine salvage pathway. However, its key utility in studying the de novo pathway lies in its ability to be converted to various downstream metabolites. By tracking the incorporation of the ¹³C label into these metabolites using mass spectrometry, researchers can quantify the relative contributions of the de novo and salvage pathways to the total pyrimidine pool.

Signaling Pathways and Experimental Workflow

De Novo Pyrimidine Biosynthesis Pathway

The de novo synthesis of pyrimidines involves a series of enzymatic reactions that convert simple precursors into uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides.

Experimental Workflow for Uridine-¹³C₉ Tracing

A typical metabolic flux experiment using Uridine-¹³C₉ involves cell culture, tracer introduction, sample quenching and extraction, and analysis by liquid chromatography-mass spectrometry (LC-MS/MS).

Experimental Protocols

Cell Culture and Uridine-¹³C₉ Labeling

-

Cell Seeding: Plate the cancer cell line of interest in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest (e.g., 2 x 10⁵ cells/well).

-

Tracer Introduction: After 24 hours, replace the standard culture medium with a medium containing a known concentration of Uridine-¹³C₉ (e.g., 100 µM).

-

Incubation: Incubate the cells for a specific duration to allow for the incorporation of the tracer into downstream metabolites (e.g., 24 hours).

Metabolite Extraction

-

Quenching: Aspirate the labeling medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity.

-

Cell Lysis: Scrape the cells in the methanol solution and transfer the cell lysate to a microcentrifuge tube.

-

Phase Separation: Add 500 µL of ice-cold water and 500 µL of ice-cold chloroform to the lysate. Vortex thoroughly and centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Fraction Collection: Collect the upper aqueous phase containing polar metabolites into a new microcentrifuge tube.

-

Drying: Dry the aqueous extracts using a vacuum concentrator.

LC-MS/MS Analysis

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of LC-MS grade water (e.g., 50 µL).

-

Chromatographic Separation: Use a C18 reverse-phase column for the separation of pyrimidine metabolites. A typical gradient elution would involve mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to detect and quantify the different isotopologues of pyrimidine intermediates.

Data Presentation and Analysis

The primary output of a Uridine-¹³C₉ tracing experiment is the isotopologue distribution of pyrimidine metabolites. This data can be used to calculate the fractional contribution of the de novo and salvage pathways to the synthesis of these metabolites.

Representative Quantitative Data

The following tables present hypothetical but realistic data from a Uridine-¹³C₉ tracing experiment in a cancer cell line.

Table 1: Isotopologue Distribution of Uridine Monophosphate (UMP)

| Isotopologue | Abbreviation | Relative Abundance (%) |

| Unlabeled | M+0 | 30.5 |

| Fully Labeled | M+9 | 69.5 |

Table 2: Isotopologue Distribution of Cytidine Triphosphate (CTP)

| Isotopologue | Abbreviation | Relative Abundance (%) |

| Unlabeled | M+0 | 35.2 |

| Fully Labeled | M+9 | 64.8 |

Table 3: Fractional Contribution to Pyrimidine Pools

| Metabolite | De Novo Synthesis (%) | Salvage Pathway (%) |

| UMP | 30.5 | 69.5 |

| CTP | 35.2 | 64.8 |

Data Interpretation

The data in the tables indicates that in this hypothetical cancer cell line, the salvage pathway is the major contributor to the UMP and CTP pools, as evidenced by the high abundance of the fully labeled (M+9) isotopologues derived from Uridine-¹³C₉. The unlabeled (M+0) fraction represents the contribution from de novo synthesis. This type of quantitative analysis is invaluable for understanding the metabolic phenotype of cancer cells and for evaluating the efficacy of drugs targeting the de novo pyrimidine synthesis pathway.

Applications in Drug Development

The use of Uridine-¹³C₉ in metabolic flux analysis has significant applications in the field of drug development.

-

Target Identification and Validation: By quantifying the reliance of different cancer cell lines on the de novo versus the salvage pathway, researchers can identify tumors that are most likely to respond to inhibitors of de novo pyrimidine synthesis.

-

Mechanism of Action Studies: This technique can be used to confirm the on-target effects of drugs designed to inhibit specific enzymes in the de novo pathway. A decrease in the unlabeled fraction of pyrimidine metabolites upon drug treatment would provide direct evidence of target engagement.

-

Biomarker Discovery: The metabolic profile of pyrimidine biosynthesis can serve as a biomarker to predict drug response or to monitor treatment efficacy.

Conclusion

Uridine-¹³C₉ is a powerful tool for the quantitative analysis of pyrimidine metabolism. The methodologies described in this guide provide a framework for researchers to investigate the intricate regulation of de novo pyrimidine biosynthesis and to accelerate the development of novel therapeutics targeting this critical pathway in cancer and other proliferative diseases. The ability to dissect the relative contributions of the de novo and salvage pathways offers a nuanced understanding of cellular metabolism that is essential for advancing precision medicine.

Uridine-13C9 in Drug Discovery and Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are indispensable tools in modern drug discovery and development, enabling precise elucidation of metabolic pathways, quantification of metabolite flux, and determination of drug mechanisms of action. Among these, Uridine-13C9, a non-radioactive, stable isotope-labeled form of the essential nucleoside uridine, has emerged as a powerful tracer for investigating nucleotide metabolism and its role in various disease states, particularly in oncology and virology. This technical guide provides an in-depth overview of the applications of this compound, complete with experimental protocols, quantitative data summaries, and pathway visualizations to empower researchers in leveraging this technology.

Uridine, a pyrimidine nucleoside, is a fundamental building block for RNA synthesis and plays a central role in the synthesis of other pyrimidines.[1][2] Rapidly proliferating cells, such as cancer cells, have a high demand for nucleotides to support DNA and RNA synthesis.[1] Consequently, the pathways governing uridine metabolism are frequently dysregulated in disease and represent attractive targets for therapeutic intervention. This compound, in which all nine carbon atoms of the uridine molecule are replaced with the heavy isotope ¹³C, allows for the precise tracking of uridine uptake and its metabolic fate within cells.[3][4]

Core Applications of this compound

The primary applications of this compound in drug discovery and development revolve around its use as a metabolic tracer. By introducing this compound into cellular or in vivo models, researchers can monitor its incorporation into downstream metabolites using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Metabolic Flux Analysis (MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a cell. When cells are cultured in the presence of this compound, the ¹³C label is incorporated into various metabolites of the pyrimidine synthesis pathway. By measuring the isotopic enrichment patterns in these downstream metabolites, it is possible to calculate the relative and absolute fluxes through different branches of the pathway. This information is invaluable for:

-

Identifying Metabolic Bottlenecks and Drug Targets: MFA can pinpoint enzymes that are rate-limiting in a pathway, making them potential targets for drug intervention.

-

Understanding Disease-Specific Metabolic Reprogramming: Cancer cells and virus-infected cells often exhibit altered metabolic phenotypes. 13C-MFA with this compound can delineate these changes, providing insights into disease mechanisms and identifying metabolic vulnerabilities.

-

Elucidating Drug Mechanism of Action: By observing how a drug perturbs the metabolic fluxes downstream of uridine, researchers can gain a deeper understanding of its mechanism of action.

Target Engagement and Pharmacodynamics

This compound can be used to confirm that a drug is engaging its intended target and to assess the downstream metabolic consequences. For instance, if a drug is designed to inhibit an enzyme in the pyrimidine synthesis pathway, treating cells with the drug in the presence of this compound should lead to a predictable change in the labeling pattern of downstream metabolites. This provides direct evidence of target engagement in a cellular context.

In Vivo Tracer Studies

The use of this compound is not limited to in vitro cell cultures. It can also be administered to animal models to study tumor metabolism in its native microenvironment. These in vivo studies provide a more physiologically relevant understanding of how tumors utilize uridine and how this can be therapeutically targeted.

Experimental Workflow and Protocols

A typical this compound labeling experiment follows a well-defined workflow, from cell culture to data analysis.

References

Methodological & Application

Application Notes and Protocols for Uridine-¹³C₉ Metabolic Labeling in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling with stable isotopes is a powerful technique for elucidating the dynamics of biological processes. The use of Uridine-¹³C₉, a non-radioactive, heavy isotope-labeled version of the essential RNA precursor, allows for the direct measurement of RNA synthesis and turnover. When introduced into cell culture medium, Uridine-¹³C₉ is taken up by cells and incorporated into newly transcribed RNA. Subsequent analysis by mass spectrometry enables the differentiation and quantification of this newly synthesized, "heavy" RNA from the pre-existing, "light" RNA pool. This method provides a dynamic view of the transcriptome, offering critical insights into the mechanisms of gene expression, RNA processing, and decay.[1]

This application note provides a detailed protocol for the metabolic labeling of RNA in cultured mammalian cells using Uridine-¹³C₉, followed by sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

The core of this technique lies in tracing the flow of the stable isotope label from the culture medium into the cellular RNA. Cells are cultured in a medium where standard uridine is replaced with Uridine-¹³C₉. This labeled uridine is transported into the cell and phosphorylated to Uridine-¹³C₉ triphosphate (UTP), which is then used by RNA polymerases for the synthesis of new RNA molecules. By measuring the ratio of labeled to unlabeled uridine in the total RNA population over time, the rates of RNA synthesis and degradation can be determined.

Applications

-

Measurement of RNA Synthesis and Decay Rates: Quantify the dynamic changes in the transcriptome in response to various stimuli, such as drug treatment or environmental stress.[1]

-

Metabolic Flux Analysis: Understand the contribution of nucleotide salvage and de novo synthesis pathways to the cellular nucleotide pool.[1]

-

RNA Processing Kinetics: Investigate the rates of pre-mRNA splicing and other processing events.

-

Drug Discovery and Development: Assess the on-target and off-target effects of therapeutic compounds on RNA metabolism.

Experimental Workflow

The overall experimental workflow for Uridine-¹³C₉ metabolic labeling is a multi-step process that begins with cell culture and labeling, followed by RNA extraction, processing, and finally, analysis by mass spectrometry.

References

Application Notes and Protocols for Uridine-13C9 Labeling of RNA for NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the isotopic labeling of RNA with Uridine-13C9 for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique enables the study of RNA structure, dynamics, and interactions at an atomic level, which is crucial for understanding its biological functions and for the development of RNA-targeted therapeutics.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for elucidating the three-dimensional structures and dynamics of biological macromolecules in solution. However, the inherent complexity and spectral overlap in NMR spectra of large biomolecules like RNA present significant challenges. Isotope labeling, particularly with 13C and 15N, helps to overcome these limitations by increasing spectral dispersion and enabling the use of heteronuclear NMR experiments.

This compound labeling, where all nine carbon atoms in the uridine nucleotide are replaced with the 13C isotope, provides a powerful probe for investigating RNA structure and function. This comprehensive labeling strategy allows for the unambiguous assignment of uridine resonances and facilitates the determination of structural restraints through the measurement of 13C-13C and 1H-13C scalar and dipolar couplings.

There are two primary methods for producing this compound labeled RNA: in vitro transcription using T7 RNA polymerase with this compound-5'-triphosphate (UTP-13C9) as a substrate, and chemical synthesis for shorter RNA sequences. This document will focus on the more common and scalable in vitro transcription approach.

Data Presentation

Table 1: Quantitative Data for this compound Labeling and NMR Analysis

| Parameter | Typical Value/Range | Method of Determination | Notes |

| This compound-5'-triphosphate (UTP-13C9) Purity | >95% | HPLC, Mass Spectrometry | High purity is crucial for efficient in vitro transcription. |

| In vitro Transcription Yield of Labeled RNA | 1-10 mg per 10 mL reaction | UV-Vis Spectroscopy (A260) | Yield is dependent on the specific RNA sequence and length. |

| This compound Incorporation Efficiency | >98% | Mass Spectrometry, NMR | High incorporation is typically achieved with in vitro transcription. |

| Typical 13C Linewidths in Labeled RNA | 0.5 - 1.5 ppm | NMR Spectroscopy | Linewidths are influenced by the size of the RNA and sample conditions.[1] |

| Typical 1H Linewidths in Labeled RNA | 150 - 350 Hz (0.15 - 0.35 ppm) | NMR Spectroscopy | Deuteration can further reduce linewidths.[1] |

Table 2: Typical 13C Chemical Shift Ranges for Uridine in RNA

| Carbon Atom | Chemical Shift Range (ppm) | Notes |

| C1' | 88 - 95 | Sensitive to sugar pucker conformation. |

| C2' | 68 - 75 | |

| C3' | 69 - 76 | |

| C4' | 82 - 86 | |

| C5' | 60 - 65 | |

| C2 | 150 - 155 | |

| C4 | 165 - 170 | |

| C5 | 100 - 105 | |

| C6 | 140 - 145 |

Experimental Protocols

Protocol 1: Chemo-enzymatic Synthesis of this compound-5'-triphosphate (UTP-13C9)

This protocol describes a one-pot, multi-enzyme approach for the synthesis of UTP-13C9 from commercially available 13C-labeled precursors.[2][3]

Materials:

-

[U-13C6]-Glucose

-

[U-13C3]-Glycerol (can be used as an alternative carbon source)

-

[1,3-15N2]-Uracil (if 15N labeling is also desired)

-

ATP (catalytic amount)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

PRPP synthetase

-

Uracil phosphoribosyltransferase (UPRT)

-

Nucleoside monophosphate kinase (NMPK)

-

Nucleoside diphosphate kinase (NDPK)

-

Pyruvate kinase (PK)

-

Lactate dehydrogenase (LDH)

-

Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 20 mM MgCl2, 10 mM KCl)

-

HPLC system for purification

Procedure:

-

Reaction Setup: In a sterile microcentrifuge tube, combine the reaction buffer, [U-13C6]-Glucose, [1,3-15N2]-Uracil (optional), ATP, PEP, and NADH to their final concentrations.

-

Enzyme Addition: Add the enzymes (PRPP synthetase, UPRT, NMPK, NDPK, PK, and LDH) to the reaction mixture.

-

Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by taking small aliquots at different time points (e.g., 2, 4, 8, 12 hours) and analyzing them by HPLC.

-

Reaction Quenching: Once the reaction is complete (typically after 12-24 hours), quench the reaction by adding an equal volume of cold ethanol or by heating to 95°C for 5 minutes.

-

Purification: Purify the UTP-13C9 from the reaction mixture using anion-exchange HPLC.

-

Quantification and Verification: Quantify the purified UTP-13C9 using UV-Vis spectroscopy at 262 nm. Verify the identity and isotopic enrichment of the product by mass spectrometry and NMR.

Protocol 2: In Vitro Transcription of this compound Labeled RNA

This protocol outlines the procedure for generating this compound labeled RNA using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA polymerase

-

ATP, GTP, CTP (unlabeled)

-

This compound-5'-triphosphate (UTP-13C9)

-

Transcription Buffer (40 mM Tris-HCl pH 8.0, 25 mM MgCl2, 10 mM DTT, 2 mM spermidine)

-

RNase inhibitor

-

DNase I (RNase-free)

-

HPLC or FPLC system for purification

Procedure:

-

Transcription Reaction Setup: In a sterile, RNase-free microcentrifuge tube, combine the transcription buffer, linearized DNA template (0.5-1 µg), ATP, GTP, CTP (each at a final concentration of 5 mM), and UTP-13C9 (at a final concentration of 5 mM). Add RNase inhibitor.

-

Initiation: Add T7 RNA polymerase to the reaction mixture and mix gently.

-

Incubation: Incubate the reaction at 37°C for 2-4 hours.

-

Template Removal: Add DNase I to the reaction and incubate for an additional 30 minutes at 37°C to digest the DNA template.

-

RNA Precipitation: Precipitate the RNA by adding 3 volumes of cold ethanol and 0.1 volumes of 3 M sodium acetate (pH 5.2). Incubate at -20°C for at least 1 hour.

-

Pelleting and Washing: Centrifuge the mixture to pellet the RNA. Wash the pellet with 70% ethanol and air dry.

-

Resuspension: Resuspend the RNA pellet in an appropriate RNase-free buffer.

Protocol 3: Purification of this compound Labeled RNA by HPLC

High-performance liquid chromatography (HPLC) is a robust method for purifying the labeled RNA to homogeneity, which is essential for high-quality NMR spectra.[4]

Materials:

-

HPLC system with a UV detector

-

Anion-exchange or size-exclusion chromatography column

-

Buffer A: 20 mM Sodium Phosphate, pH 6.5

-

Buffer B: 20 mM Sodium Phosphate, pH 6.5, 1 M NaCl

-

Desalting column

Procedure:

-

Sample Preparation: Resuspend the crude labeled RNA in Buffer A.

-

Chromatography:

-

Anion-Exchange: Equilibrate the anion-exchange column with Buffer A. Load the RNA sample and elute with a linear gradient of Buffer B. Collect fractions corresponding to the full-length RNA transcript.

-

Size-Exclusion: Equilibrate the size-exclusion column with an appropriate buffer (e.g., 10 mM phosphate buffer, 100 mM NaCl). Load the RNA sample and elute isocratically. Collect fractions corresponding to the monomeric RNA.

-

-

Desalting: Pool the fractions containing the purified RNA and desalt using a desalting column or by repeated rounds of concentration and dilution with the final NMR buffer.

-

Quantification and Quality Control: Quantify the purified RNA by UV-Vis spectroscopy and assess its purity and integrity by denaturing polyacrylamide gel electrophoresis (PAGE).

Protocol 4: NMR Data Acquisition

The following are general guidelines for acquiring NMR data on this compound labeled RNA. Specific parameters should be optimized for the particular RNA sample and spectrometer.

Sample Preparation:

-

Concentration: 0.1 - 1.0 mM RNA

-

Buffer: 10-25 mM Sodium Phosphate or Tris, 50-150 mM NaCl, 0.1 mM EDTA, pH 6.0-7.0

-

Solvent: 90% H2O / 10% D2O or 99.9% D2O

Typical NMR Experiments:

-

1D 1H and 13C spectra: To assess sample quality and folding.

-

2D 1H-13C HSQC: To obtain correlations between directly bonded protons and carbons.

-

3D HCCH-TOCSY: To trace the connectivity within the ribose sugar rings.

-

3D 13C-edited NOESY-HSQC: To obtain through-space correlations for structure determination.

-

Relaxation experiments (T1, T2, NOE): To study the dynamics of the RNA molecule.

General Acquisition Parameters:

-

Temperature: 298 K (25°C), but can be varied to optimize spectral quality.

-

13C Carrier Frequency: Centered in the ribose or aromatic region depending on the experiment.

-

Acquisition Time (AQ): Typically around 100-200 ms in the direct dimension.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): Varies depending on the experiment and sample concentration, from 8 to 128 or more.

Visualizations

Caption: Overall experimental workflow for RNA analysis using this compound labeling.

Caption: Simplified pathway for the chemo-enzymatic synthesis of UTP-13C9.

Caption: Logical relationship of how this compound labeling facilitates RNA structural analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Chemienzymatic synthesis of uridine nucleotides labeled with [15N] and [13C] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemo-enzymatic synthesis of selectively 13C/15N-labeled RNA for NMR structural and dynamics studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC purification of RNA for crystallography and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

Quantitative Mass Spectrometry Analysis with Uridine-13C9: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are powerful tools in quantitative mass spectrometry, enabling precise and accurate measurements of endogenous molecules in complex biological samples. Uridine-13C9, a non-radioactive, stable isotope-labeled form of uridine, serves as an ideal internal standard for isotope dilution mass spectrometry and as a tracer for metabolic flux analysis. Its use significantly enhances the reliability of quantitative data by correcting for variations in sample preparation and instrument response. Furthermore, as a metabolic tracer, this compound allows for the detailed investigation of nucleotide metabolism and RNA biosynthesis, providing critical insights into cellular physiology and disease states.

These application notes provide detailed protocols for two primary applications of this compound:

-

Quantitative Analysis of Uridine in Biological Samples: Utilizing this compound as an internal standard for accurate quantification of endogenous uridine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Metabolic Flux Analysis of Pyrimidine Biosynthesis: Employing this compound as a tracer to monitor the dynamics of RNA synthesis and the metabolic fate of uridine within cellular pathways.

Application Note 1: Quantitative Analysis of Uridine in Biological Samples using this compound as an Internal Standard

This protocol describes a robust method for the accurate quantification of uridine in biological matrices such as plasma, cell culture media, or cell lysates, using this compound as an internal standard. The stable isotope dilution method is the gold standard for quantitative mass spectrometry, as it corrects for analyte loss during sample preparation and for matrix effects during ionization.

Experimental Workflow

The overall workflow for the quantitative analysis of uridine involves sample preparation, LC-MS/MS analysis, and data processing.

Experimental Protocol

1. Sample Preparation

This protocol is optimized for cell culture lysates but can be adapted for other sample types.

-

Cell Lysis:

-

Aspirate cell culture medium and wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Add 1 mL of ice-cold 80% methanol (pre-chilled to -80°C) to each well of a 6-well plate.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

-

Internal Standard Spiking:

-

Add a known concentration of this compound internal standard to each sample. The final concentration should be within the linear range of the assay.

-

-

Protein Precipitation and Extraction:

-

Vortex the samples vigorously for 1 minute.

-

Incubate at -20°C for 30 minutes to facilitate protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

-

Sample Concentration and Reconstitution:

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex and centrifuge to pellet any insoluble material before transferring to an autosampler vial.

-

2. LC-MS/MS Parameters

The following are typical parameters for the analysis of uridine. Optimization may be required for specific instrumentation.

| Parameter | Setting |

| LC Column | Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Gradient | 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and re-equilibrate |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 1 |

Table 1: Multiple Reaction Monitoring (MRM) Transitions for Uridine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Uridine | 245.1 | 113.1 | 15 |

| This compound | 254.1 | 117.1 | 15 |

Note: The product ion corresponds to the uracil base. The collision energy may require optimization based on the specific mass spectrometer used.

Data Presentation

A calibration curve should be prepared by plotting the peak area ratio of uridine to this compound against the concentration of uridine standards. The concentration of uridine in the unknown samples can then be determined from this curve.

Table 2: Example Calibration Curve Data for Uridine Quantification

| Nominal Uridine Conc. (ng/mL) | Peak Area Ratio (Uridine/Uridine-13C9) | Calculated Conc. (ng/mL) | Accuracy (%) |

| 1.0 | 0.021 | 1.0 | 100.0 |

| 5.0 | 0.105 | 5.1 | 102.0 |

| 10.0 | 0.212 | 10.2 | 102.0 |

| 50.0 | 1.045 | 49.8 | 99.6 |

| 100.0 | 2.098 | 99.9 | 99.9 |

| 500.0 | 10.52 | 501.0 | 100.2 |

| 1000.0 | 21.15 | 1007.1 | 100.7 |

Linear Regression: y = 0.021x + 0.001, R² > 0.99

Application Note 2: Metabolic Flux Analysis of Pyrimidine Biosynthesis using this compound

This application note describes a method to trace the metabolic fate of uridine in cultured cells using this compound. By monitoring the incorporation of the 13C label into downstream metabolites, researchers can investigate the activity of the pyrimidine salvage pathway and its contribution to the synthesis of nucleotides and RNA.

Signaling Pathway: De Novo and Salvage Pyrimidine Biosynthesis

The synthesis of pyrimidine nucleotides can occur through two main pathways: the de novo pathway, which synthesizes nucleotides from simple precursors, and the salvage pathway, which recycles pre-existing nucleobases and nucleosides.[1][2] Uridine is a key intermediate in the salvage pathway.

Experimental Protocol

1. Cell Culture and Labeling

-

Culture cells to the desired confluency in standard growth medium.

-

Remove the standard medium and replace it with a medium containing this compound at a known concentration (e.g., 10 µM).

-

Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the time-course of label incorporation.

2. Metabolite Extraction

Follow the same metabolite extraction protocol as described in Application Note 1.

3. LC-MS/MS Analysis

The LC-MS/MS parameters will be similar to those in Application Note 1, but the MRM transitions will need to be expanded to include the 13C-labeled downstream metabolites of interest.

Table 3: MRM Transitions for Key Metabolites in Pyrimidine Pathway

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| UMP | 323.0 | 97.0 | 20 |

| UMP-13C9 | 332.0 | 97.0 | 20 |

| UDP | 403.0 | 97.0 | 25 |

| UDP-13C9 | 412.0 | 97.0 | 25 |

| UTP | 483.0 | 159.0 | 30 |

| UTP-13C9 | 492.0 | 159.0 | 30 |

| CTP | 482.0 | 159.0 | 30 |

| CTP-13C9 | 491.0 | 159.0 | 30 |

Note: Product ions for UMP and UDP correspond to the phosphate group, while for UTP and CTP, they correspond to the triphosphate group. These may need to be optimized.

4. RNA Digestion and Analysis (Optional)

To measure the incorporation of this compound into RNA:

-

Extract total RNA from labeled cells using a standard method (e.g., TRIzol).

-

Digest the RNA to its constituent nucleosides using a nuclease cocktail (e.g., nuclease P1 and alkaline phosphatase).

-

Analyze the resulting nucleoside mixture by LC-MS/MS as described in Application Note 1 to determine the ratio of this compound to unlabeled Uridine.

Data Presentation

The results of a metabolic flux experiment are typically presented as the percentage of the metabolite pool that is labeled with the heavy isotope over time.

Table 4: Example Data for 13C Incorporation into Uridine Nucleotides

| Time (hours) | % Labeled UMP | % Labeled UDP | % Labeled UTP |

| 0 | 0.0 | 0.0 | 0.0 |

| 2 | 25.3 | 15.1 | 10.5 |

| 4 | 48.7 | 35.2 | 28.9 |

| 8 | 75.1 | 68.4 | 60.3 |

| 24 | 95.2 | 94.8 | 93.5 |

This data can be used to model the kinetics of the pyrimidine salvage pathway and RNA synthesis.

Conclusion